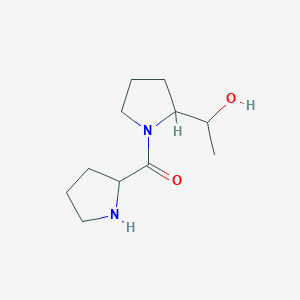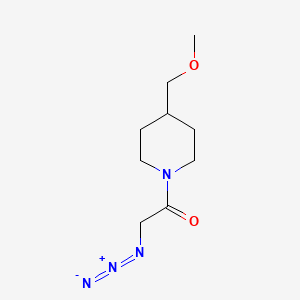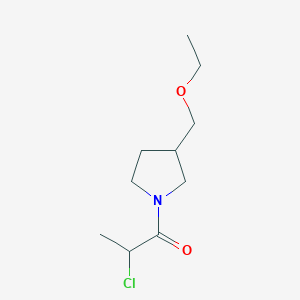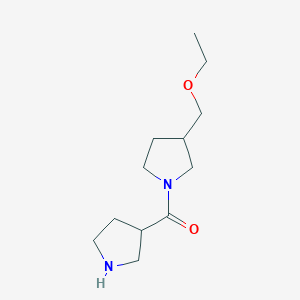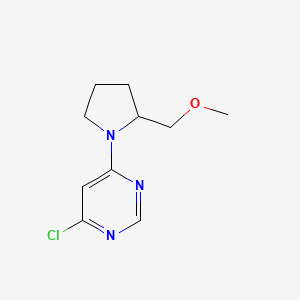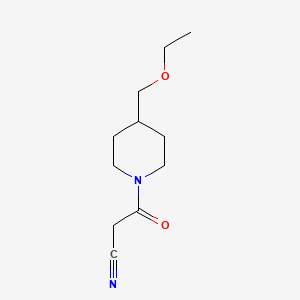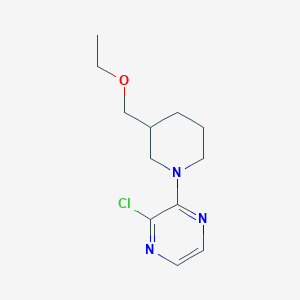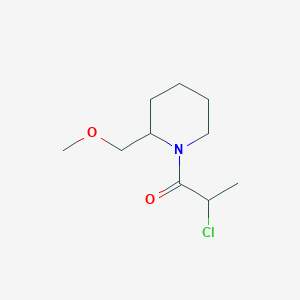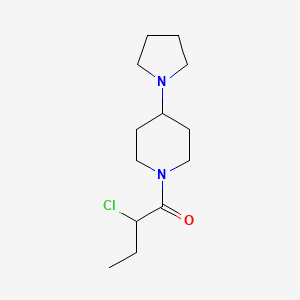
2-Chloro-1-(4-(pyrrolidin-1-yl)piperidin-1-yl)butan-1-one
説明
The compound “2-Chloro-1-(4-(pyrrolidin-1-yl)piperidin-1-yl)butan-1-one” is a complex organic molecule that contains a butanone group (a four-carbon chain with a ketone functional group), a pyrrolidine ring (a five-membered ring with one nitrogen atom), and a piperidine ring (a six-membered ring with one nitrogen atom) .
Molecular Structure Analysis
The molecule likely has a complex three-dimensional structure due to the presence of the pyrrolidine and piperidine rings. The stereochemistry of the molecule could be influenced by the different stereoisomers and the spatial orientation of substituents .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The ketone group could undergo reactions such as nucleophilic addition. The pyrrolidine and piperidine rings might also participate in various reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .科学的研究の応用
Inhibitors of Blood Platelet Aggregation
Compounds structurally related to 2-Chloro-1-(4-(pyrrolidin-1-yl)piperidin-1-yl)butan-1-one have been explored for their potential in inhibiting ADP-induced aggregation of blood platelets. These compounds, synthesized through a modified Schopf reaction, demonstrated inhibitory effects on platelet aggregation both in vitro and ex vivo. However, their therapeutic ratio was found to be unfavorable, limiting their clinical utility in this context (Grisar et al., 1976).
Aerobic Oxidation of Cyclic Amines to Lactams
Ceria-supported gold nanoparticles have been used to catalyze the aerobic oxidation of cyclic amines to lactams, important chemical feedstocks. During the oxidation of pyrrolidine, intermediates including 4-amino-1-(pyrrolidin-1-yl)butan-1-one were observed. These compounds play a critical role in the reaction pathway, emphasizing the importance of related structures in the synthesis of lactams (Dairo et al., 2016).
Antiarrhythmic and Antihypertensive Effects
A series of pyrrolidin-2-one and pyrrolidine derivatives, including structures similar to 2-Chloro-1-(4-(pyrrolidin-1-yl)piperidin-1-yl)butan-1-one, have been synthesized and tested for their antiarrhythmic and antihypertensive effects. These compounds displayed strong activities in both areas, and their effects were believed to be related to their alpha-adrenolytic properties (Malawska et al., 2002).
Molecular Structures in Organometallic Chemistry
The molecular structures of certain chelates and thio-compounds related to 2-Chloro-1-(4-(pyrrolidin-1-yl)piperidin-1-yl)butan-1-one have been studied, providing insights into the correlation between structural parameters in organometallic chemistry. These studies contribute to understanding the interactions and bonding in complexes that include similar structural motifs (Mozzchukhin et al., 1991; Wojciechowska-Nowak et al., 2011).
Synthesis Methods and Biological Activity
Various synthesis methods for compounds structurally related to 2-Chloro-1-(4-(pyrrolidin-1-yl)piperidin-1-yl)butan-1-one have been developed, exploring their potential biological activities, including fungicidal and antiviral properties. These studies contribute to the development of new pharmaceutical compounds and understanding their mechanisms of action (Li et al., 2015; Smaliy et al., 2011).
作用機序
将来の方向性
特性
IUPAC Name |
2-chloro-1-(4-pyrrolidin-1-ylpiperidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2O/c1-2-12(14)13(17)16-9-5-11(6-10-16)15-7-3-4-8-15/h11-12H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCYGTBKXNYMRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)N2CCCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



